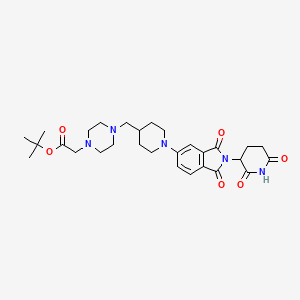

E3 ligase Ligand-Linker Conjugate 41

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H39N5O6 |

|---|---|

Molecular Weight |

553.6 g/mol |

IUPAC Name |

tert-butyl 2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]acetate |

InChI |

InChI=1S/C29H39N5O6/c1-29(2,3)40-25(36)18-32-14-12-31(13-15-32)17-19-8-10-33(11-9-19)20-4-5-21-22(16-20)28(39)34(27(21)38)23-6-7-24(35)30-26(23)37/h4-5,16,19,23H,6-15,17-18H2,1-3H3,(H,30,35,37) |

InChI Key |

RXKAWCVRENTZCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Origin of Product |

United States |

Foundational & Exploratory

The Role and Mechanism of E3 Ligase Ligand-Linker Conjugate 41 in Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

E3 ligase Ligand-Linker Conjugate 41 is a crucial chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. It is not a complete PROTAC itself, but rather a key building block designed to be conjugated with a ligand for a specific protein of interest (POI). This guide provides a detailed overview of the mechanism of action of Conjugate 41 within the PROTAC framework, along with generalized experimental protocols and data presentation formats to aid researchers in its application.

This compound is composed of a Thalidomide-based ligand that specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a linker to which a target protein ligand can be attached[1][2]. By serving as a CRBN recruiter, it enables the hijacking of the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins.

Core Mechanism of Action

The fundamental role of this compound is to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase. Once conjugated to a target-specific ligand to form a complete PROTAC, the mechanism unfolds as follows:

-

Ternary Complex Formation : The bifunctional PROTAC molecule simultaneously binds to the protein of interest (via the target ligand) and the Cereblon E3 ligase (via the Thalidomide moiety of Conjugate 41). This brings the target protein into close proximity with the E3 ligase.

-

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation : The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is not degraded in this process and can subsequently induce the degradation of another target protein molecule, acting in a catalytic manner.

The following diagram illustrates the general workflow of PROTAC-mediated protein degradation, highlighting the role of the E3 ligase ligand-linker conjugate.

Caption: General mechanism of PROTAC-mediated protein degradation.

Quantitative Data Summary

Once a complete PROTAC is synthesized using this compound, its efficacy must be quantitatively assessed. The following table provides a template for summarizing key quantitative data.

| Parameter | Description | Experimental Method | Example Value |

| Binding Affinity (KD) to POI | The equilibrium dissociation constant for the binding of the PROTAC to the Protein of Interest. | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) | 100 nM |

| Binding Affinity (KD) to CRBN | The equilibrium dissociation constant for the binding of the PROTAC to the Cereblon E3 ligase. | ITC or SPR | 500 nM |

| Ternary Complex Cooperativity (α) | A measure of the cooperativity of binding in the ternary complex. α > 1 indicates positive cooperativity. | Biochemical Binding Assays | 5 |

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | Western Blot or Mass Spectrometry | 10 nM |

| Dmax | The maximum percentage of target protein degradation achieved. | Western Blot or Mass Spectrometry | 95% |

| Degradation Rate (kdeg) | The rate constant for the degradation of the target protein. | Time-course Western Blot | 0.05 min-1 |

Experimental Protocols

The following are generalized protocols for key experiments involved in the development and characterization of a PROTAC synthesized from this compound.

Synthesis of the Complete PROTAC

Objective: To conjugate a ligand for the protein of interest (POI) to the this compound.

Methodology:

-

Step 1: Functionalization of the POI Ligand: Ensure the POI ligand has a suitable functional group (e.g., an amine, carboxylic acid, or alkyne) for conjugation to the linker of Conjugate 41.

-

Step 2: Coupling Reaction: Perform a coupling reaction between the functionalized POI ligand and the linker of Conjugate 41. Common coupling chemistries include amide bond formation (e.g., using HATU or EDC/NHS) or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

-

Step 3: Purification and Characterization: Purify the resulting PROTAC molecule using techniques such as high-performance liquid chromatography (HPLC). Confirm the identity and purity of the final product using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

The following diagram outlines the general workflow for PROTAC synthesis and evaluation.

References

The Rise of IAP-Based PROTACs: A Technical Guide to Targeted Protein Degradation

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins. This guide provides an in-depth technical overview of a specific class of these molecules: IAP-based PROTACs. Also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), these heterobifunctional molecules recruit Inhibitor of Apoptosis (IAP) proteins as the E3 ubiquitin ligase component. We will explore the discovery, mechanism of action, and key developmental milestones of IAP-based PROTACs, presenting quantitative data, detailed experimental protocols, and visual pathways to equip researchers and drug developers with a comprehensive understanding of this promising technology.

Introduction: Leveraging IAPs for Protein Degradation

PROTACs are bifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[] This design facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[2][3] While over 600 E3 ligases exist in the human genome, only a handful, including Cereblon (CRBN), Von Hippel-Lindau (VHL), and MDM2, have been extensively utilized in PROTAC design.[][2]

Inhibitor of Apoptosis (IAP) proteins, a family of E3 ligases often overexpressed in cancer, represent another compelling choice for PROTAC development.[][] The most studied members for this application are cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[5] IAP-based PROTACs, or SNIPERs, offer a distinct advantage: some can induce the simultaneous degradation of the target protein and the IAP E3 ligase itself, a potentially synergistic anti-cancer effect.[3][6]

The development of IAP-based PROTACs began with the use of ligands like Bestatin and its derivatives, which were found to bind to IAPs.[][5] Subsequently, more potent IAP ligands, such as SMAC mimetics like LCL-161 and MV1, have been incorporated, leading to more efficient degraders.[5][6]

Mechanism of Action

The fundamental mechanism of an IAP-based PROTAC involves several key steps, which are event-driven and allow the PROTAC molecule to act catalytically.[7]

-

Ternary Complex Formation : The PROTAC molecule first binds to both the target protein (POI) and an IAP E3 ligase (e.g., cIAP1) within the cell, bringing them into close proximity to form a "POI-PROTAC-IAP" ternary complex.[8]

-

Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI, creating a polyubiquitin (B1169507) chain.[2]

-

Proteasomal Recognition and Degradation : This polyubiquitin chain acts as a "degradation tag," marking the POI for recognition by the 26S proteasome.[8] The proteasome then unfolds and degrades the tagged protein into small peptides.

-

Recycling : The PROTAC molecule is released after inducing ubiquitination and is not degraded, allowing it to recruit and mark additional POI molecules for degradation.[7]

A unique feature of some IAP-based PROTACs is the ability of the IAP ligand to induce auto-ubiquitination and degradation of the cIAP1 protein itself, which can contribute to the overall therapeutic effect by promoting apoptosis.[5][9]

Figure 1: Mechanism of Action for IAP-based PROTACs.

Quantitative Data Summary

The efficacy of IAP-based PROTACs is typically quantified by two key parameters: DC50 , the concentration required to degrade 50% of the target protein, and Dmax , the maximum percentage of protein degradation achievable.[10] The following tables summarize reported data for several prominent IAP-based PROTACs, also known as SNIPERs.

| Table 1: Degradation of BCR-ABL in K562 Cells | |||

| Compound | IAP Ligand | Target Ligand | DC50 |

| SNIPER-5 | LCL161 derivative | Imatinib | ~100 nM (at 24h) |

| SNIPER(ABL)-019 | MV-1 | Dasatinib | 0.3 µM |

| SNIPER(ABL)-024 | LCL161 derivative | GNF5 | 5 µM |

| SNIPER(ABL)-044 | Bestatin | HG-7-85-01 | 10 µM |

| SNIPER(ABL)-058 | LCL161 derivative | Imatinib | 10 µM |

| SNIPER-3 | Bestatin | Imatinib | >10 µM (Deg. at 30 µM) |

| SNIPER-4 | Bestatin | Imatinib | >10 µM (Deg. at 30 µM) |

| Table 2: Degradation of Various Target Proteins | ||||

| Compound | Target Protein | IAP Ligand | Cell Line | Degradation Performance |

| SNIPER-1 | Androgen Receptor (AR) | Not Specified | PC cells | Effective degradation at 3 µM |

| SNIPER-2 | BCL-XL | Not Specified | MyLa 1929 | Efficient degradation |

| SNIPER-19 | CDK4/6 | Not Specified | MM.1S | Dmax > 77% at 0.1 µM |

| SNIPER-20 | CDK4/6 | Not Specified | MM.1S | Dmax > 77% at 0.1 µM |

| SNIPER-23 | CRABP-II | MV-1 | IMR32 | ~10x more potent than Bestatin-based version |

| SNIPER(ER)-87 | Estrogen Receptor α (ERα) | LCL161 derivative | Not Specified | IC50 = 0.097 µM |

Note: The presented DC50 and Dmax values are indicative and can vary based on the specific PROTAC construct, cell line, and experimental conditions.[9]

Experimental Design and Protocols

The development of an effective IAP-based PROTAC follows a structured workflow, from initial design to in vivo validation.

References

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selvita.com [selvita.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Components of E3 Ligase Ligand-Linker Conjugate 41

For researchers and professionals in the field of drug discovery and development, particularly those focused on targeted protein degradation, understanding the fundamental building blocks of Proteolysis Targeting Chimeras (PROTACs) is paramount. This guide provides a detailed examination of E3 Ligase Ligand-Linker Conjugate 41, a key intermediate for the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.

Core Components of this compound

This compound is a heterobifunctional molecule comprised of two key moieties: an E3 ligase ligand and a chemical linker.[1][2] This conjugate is designed to be an integral part of a PROTAC, a molecule that hijacks the cell's natural protein disposal system to eliminate specific proteins of interest.

E3 Ligase Ligand: Thalidomide (B1683933)

The E3 ligase ligand component of this conjugate is Thalidomide .[1][2] Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established binders of Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. By incorporating thalidomide, the resulting PROTAC can recruit the CRL4^CRBN^ complex to a specific target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

The binding of thalidomide to CRBN is stereospecific, with the (S)-enantiomer exhibiting an approximately 10-fold stronger binding affinity compared to the (R)-enantiomer. This interaction occurs within a tri-tryptophan pocket in the thalidomide-binding domain of CRBN.

The Linker

The linker component of this compound connects the thalidomide moiety to a reactive functional group, which can then be coupled to a ligand for a target protein of interest to form a complete PROTAC molecule. The specific chemical structure of the linker in "this compound" is provided by its molecular formula, C29H39N5O6, and its canonical SMILES string: O=C1NC(CCC1N2C(C3=C(C=CC(N4CCC(CC4)CN5CCN(CC5)CC(OC(C)(C)C)=O)=C3)C2=O)=O)=O.[2]

Analysis of this information reveals the linker to be a complex structure containing piperidine (B6355638) and piperazine (B1678402) rings, terminating in a tert-butoxycarbonyl (Boc)-protected amine. The Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be used for conjugation to a target protein ligand. The nature of the linker, including its length, rigidity, and solubility, is a critical determinant of the efficacy of the final PROTAC, as it governs the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Quantitative Data

The following table summarizes key quantitative data related to the thalidomide-CRBN interaction and the degradation efficiency of thalidomide-based PROTACs. This data is essential for understanding the potency of the E3 ligase ligand and for benchmarking the performance of PROTACs synthesized from Conjugate 41.

| Parameter | Molecule | Value | Cell Line | Reference |

| Binding Affinity (Ki) | (S)-thalidomide | ~10-fold stronger than (R)-thalidomide | N/A | [3] |

| DC50 | SHP2 Degrader 11 (ZB-S-29) | 6.02 nM | Various cancer cell lines | [4] |

| Dmax | SHP2 Degrader 11 (ZB-S-29) | >90% | Various cancer cell lines | [5] |

| DC50 | dBET6 (BRD4 degrader) | < 1 nM | MM.1S | [5] |

| Dmax | dBET6 (BRD4 degrader) | > 90% | MM.1S | [5] |

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. The data for SHP2 Degrader 11 and dBET6 are provided as representative examples of potent thalidomide-based PROTACs.

Experimental Protocols

The synthesis and characterization of PROTACs using this compound involve a series of chemical and biological experiments. Below are detailed methodologies for key experimental procedures.

Synthesis of a PROTAC from this compound

This protocol outlines the general steps for conjugating a target protein ligand to the deprotected linker of Conjugate 41.

Step 1: Deprotection of the Linker

-

Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add an excess of trifluoroacetic acid (TFA) to the solution.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the removal of the Boc group.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.

Step 2: Amide Coupling to a Target Protein Ligand

-

Dissolve the target protein ligand (containing a carboxylic acid moiety) in an appropriate solvent such as dimethylformamide (DMF).

-

Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

-

Add the deprotected linker-thalidomide conjugate from Step 1 to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).

-

Characterize the purified PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Western Blotting for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of the lysates.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with this compound and its application in PROTAC technology.

References

The Biological Function of IAPs in PROTAC-Mediated Degradation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. While much of the initial focus has been on the VHL and CRBN E3 ligases, the Inhibitor of Apoptosis (IAP) proteins represent a compelling and distinct class of E3 ligases for PROTAC-mediated degradation. This technical guide provides a comprehensive overview of the biological function of IAPs in this context, detailing their mechanism of action, quantitative degradation data for IAP-based PROTACs, detailed experimental protocols, and the intricate signaling pathways involved.

The Role of IAP Proteins as E3 Ligases in PROTACs

The IAP family of proteins, including XIAP (X-linked inhibitor of apoptosis protein), cIAP1, and cIAP2, are zinc-finger-containing proteins that function as E3 ubiquitin ligases.[][2] They are key regulators of apoptosis and inflammation.[3][4] IAP-based PROTACs, often referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), leverage the catalytic activity of these E3 ligases to induce the degradation of specific target proteins.[][5]

The recruitment of IAPs is typically achieved by incorporating a small molecule antagonist of IAPs, such as derivatives of bestatin (B1682670) or Smac mimetics like LCL-161, into the PROTAC design.[][6] Upon binding of the SNIPER to both the IAP and the target protein, a ternary complex is formed, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for proteasomal degradation.[2][5]

Quantitative Data on IAP-Based PROTACs

The efficacy of IAP-based PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following tables summarize the performance of various SNIPERs against different protein targets.

Table 1: Degradation Efficiency of IAP-Based PROTACs (SNIPERs)

| SNIPER Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| SNIPER-2 | BCL-XL | MyLa 1929 | - | >90 | [5] |

| SNIPER-6 | BCR-ABL | K562 | ~30-100 | >80 | [5] |

| SNIPER-12 | BTK | THP-1 | 182 ± 57 | >80 | [5] |

| SNIPER-19 | CDK4/6 | MM.1S | <100 | >77 | [5] |

| SNIPER-20 | CDK4/6 | MM.1S | <100 | >77 | [5] |

| PROTAC 171 | BCL-XL | MOLT-4 | 63 | 90.8 | [] |

| PROTAC 77 | EGFRdel19 | HCC827 | 11.7 | - | [] |

| PROTAC 184 | HDAC6 | MM1S | 3.8 | - | [] |

Table 2: Cell Viability (IC50) and Binding Affinity (Kd/IC50) of IAP-Targeting Compounds

| Compound | Target/Assay | Cell Line(s) | IC50 (nM) | Kd/IC50 (nM) | Reference |

| Pan-IAP degrader 9 | Cell Viability | NCI-H929 | 8.5 | - | [7] |

| Pan-IAP degrader 9 | Cell Viability | MOLM13 | 2.1 | - | [7] |

| Pan-IAP degrader 9 | Cell Viability | SUDHL6 | 1.6 | - | [7] |

| Pan-IAP degrader 25 | Cell Viability | NCI-H929 | 27.2 | - | [7] |

| DAS-IAP | ABL Binding | - | - | 1.3 | [8] |

| DAS-IAP | cIAP1 Binding | - | - | 1.8 | [8] |

| DAS-IAP | XIAP Binding | - | - | 3.0 | [8] |

| DAS-IAP | Cell Growth | K562 | 8.60 | - | [8] |

| Nutlin-3 | MDM2 Inhibition | - | 90 | - | [] |

Signaling Pathways in IAP-Mediated Degradation

IAP-based PROTACs not only induce the degradation of the target protein but can also modulate cellular signaling pathways in which IAPs are intrinsically involved, primarily the NF-κB and apoptosis pathways.

PROTAC-Mediated Degradation Mechanism

The fundamental mechanism of action for an IAP-based PROTAC involves the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.

Modulation of NF-κB and Apoptosis Signaling

Recruitment of cIAP1 and XIAP can have direct consequences on NF-κB and apoptosis signaling. cIAPs are critical regulators of both the canonical and non-canonical NF-κB pathways.[4][9][10] By inducing the degradation or sequestration of cIAP1, SNIPERs can lead to the stabilization of NIK (NF-κB-inducing kinase), a key step in the activation of the non-canonical NF-κB pathway. Furthermore, as their name implies, IAPs inhibit caspases to block apoptosis. Recruitment of IAPs by PROTACs can interfere with this anti-apoptotic function, potentially sensitizing cancer cells to cell death.[3]

Detailed Experimental Protocols

Cellular Degradation Assay by Western Blot

This protocol outlines the steps to assess the degradation of a target protein in cells treated with an IAP-based PROTAC.

Materials:

-

Cell line expressing the protein of interest

-

IAP-based PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, electrophoresis, and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the IAP-based PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).[11]

-

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.[11]

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.[11]

-

-

Immunoblotting:

-

Detection and Analysis:

In Vitro Ubiquitination Assay

This assay determines if the IAP-based PROTAC can induce the ubiquitination of the target protein in a cell-free system.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant IAP E3 ligase (cIAP1 or XIAP)

-

Recombinant target protein

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

IAP-based PROTAC and DMSO

-

SDS-PAGE and Western blot reagents

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the E1, E2, ubiquitin, ATP, and reaction buffer.

-

Add the recombinant target protein and the IAP E3 ligase.

-

Add the IAP-based PROTAC at various concentrations or DMSO as a control.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.[12]

-

-

Reaction Termination:

-

Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

-

-

Detection:

Ternary Complex Formation Assay (AlphaLISA)

This protocol describes a proximity-based assay to detect the formation of the POI-PROTAC-IAP ternary complex.

Materials:

-

Tagged recombinant target protein (e.g., GST-tagged)

-

Tagged recombinant IAP E3 ligase (e.g., His-tagged)

-

IAP-based PROTAC

-

AlphaLISA anti-tag Acceptor beads (e.g., Anti-GST)

-

AlphaLISA anti-tag Donor beads (e.g., Anti-His)

-

AlphaLISA assay buffer

-

384-well microplate

-

Alpha-enabled plate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the IAP-based PROTAC.

-

Prepare solutions of the tagged target protein and tagged IAP E3 ligase in assay buffer.

-

-

Assay Plate Setup:

-

Add the target protein, IAP E3 ligase, and PROTAC dilutions to the wells of a 384-well plate.[13]

-

Include controls with only two of the three components.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to allow for complex formation.[14]

-

-

Bead Addition:

-

Add the AlphaLISA Acceptor and Donor beads to the wells.

-

-

Final Incubation:

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

-

Signal Detection:

Conclusion

IAP-based PROTACs, or SNIPERs, represent a versatile and potent class of targeted protein degraders with a distinct mechanism of action compared to their more commonly used VHL and CRBN-recruiting counterparts. Their ability to not only degrade a wide range of target proteins but also to modulate fundamental cellular processes like apoptosis and NF-κB signaling opens up unique therapeutic opportunities, particularly in oncology. A thorough understanding of their biological function, coupled with robust and quantitative experimental validation, is crucial for the successful development of this promising class of therapeutics. This guide provides a foundational framework for researchers to explore and advance the field of IAP-mediated protein degradation.

References

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (Un)expected roles of c-IAPs in apoptotic and NFkappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure-based identification of a new IAP-targeting compound that induces cancer cell death inducing NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. resources.revvity.com [resources.revvity.com]

- 14. SLAS2024 [slas2024.eventscribe.net]

specificity of IAP ligands in E3 ligase recruitment

An In-depth Technical Guide to the Specificity of IAP Ligands in E3 Ligase Recruitment

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inhibitor of Apoptosis (IAP) proteins are critical regulators of cellular signaling, particularly in apoptosis and immune responses. Several members of this family, notably cIAP1, cIAP2, and XIAP, possess E3 ubiquitin ligase activity, making them attractive targets for therapeutic intervention. The development of small molecules that can recruit these E3 ligases—primarily through Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs)—has opened new avenues for targeted protein degradation. The specificity of the IAP ligand used in these bifunctional molecules is a crucial determinant of which IAP protein is recruited and, consequently, the efficiency and selectivity of target degradation. This guide provides a detailed overview of IAP E3 ligases, the ligands that bind them, the specificity of these interactions, and the key experimental protocols used to characterize them.

The IAP Family as E3 Ubiquitin Ligases

The IAP family consists of eight human proteins, each characterized by the presence of at least one Baculoviral IAP Repeat (BIR) domain.[1] The members most relevant to targeted protein degradation are cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP). These proteins function as E3 ubiquitin ligases through a C-terminal Really Interesting New Gene (RING) domain, which recruits ubiquitin-charged E2 conjugating enzymes to catalyze the transfer of ubiquitin to substrate proteins.

The specificity of IAP-substrate interaction and ligand binding is primarily mediated by their BIR domains . IAP ligands, often designed as mimetics of the endogenous IAP antagonist SMAC/DIABLO, bind to a conserved groove on the BIR domains.[2][3] This interaction can trigger a conformational change in cIAP1/2, unleashing their E3 ligase activity and leading to their own ubiquitination and subsequent proteasomal degradation.[4][5] In the context of a PROTAC or SNIPER, this ligand-induced proximity brings a target protein to the IAP E3 ligase for ubiquitination and degradation.[1]

Quantitative Analysis of IAP Ligand Specificity

The efficacy of an IAP-recruiting degrader is heavily influenced by the binding affinity and selectivity of its IAP ligand for the different IAP family members. Ligands can range from pan-IAP inhibitors to those with marked selectivity for specific members. This specificity is critical, as recruitment of cIAP1/2 versus XIAP can lead to different downstream signaling outcomes and degradation efficiencies. Below is a summary of binding affinities for several well-characterized IAP ligands.

| Ligand | Target IAP Protein | Binding Domain | Affinity (Ki / Kd / IC50) | Reference(s) |

| GDC-0152 | cIAP1 | BIR3 | 17 nM (Ki) | [2][3][6][7][8] |

| cIAP2 | BIR3 | 43 nM (Ki) | [2][3][6][7][8] | |

| XIAP | BIR3 | 28 nM (Ki) | [2][3][6][7][8] | |

| ML-IAP | BIR | 14 nM (Ki) | [2][3][6][7][8] | |

| Birinapant (TL32711) | cIAP1 | BIR3 | <1 nM (Kd); ~1 nM (Ki) | [4][9][10] |

| cIAP2 | BIR3 | 36 nM (Ki) | [10] | |

| XIAP | BIR3 | 45 nM (Kd); 50 nM (Ki) | [4][9][10] | |

| Xevinapant (AT-406) | cIAP1 | BIR3 | 1.9 nM (Ki) | [9][10] |

| cIAP2 | BIR3 | 5.1 nM (Ki) | [9][10] | |

| XIAP | BIR3 | 66.4 nM (Ki) | [9][10] | |

| LCL161 | cIAP1 | - | 0.4 nM (IC50) | [11] |

| XIAP | - | 35 nM (IC50) | [11] | |

| SM-164 | XIAP | BIR2/3 | 1.39 nM (IC50) | [9] |

Signaling Pathways and Logical Frameworks

IAP-Mediated NF-κB Signaling Pathway

cIAP1 and cIAP2 are key regulators of the Tumor Necrosis Factor (TNF)-induced NF-κB signaling pathway. In unstimulated cells, cIAPs maintain low levels of NF-κB-inducing kinase (NIK). Upon TNF-α binding to its receptor (TNFR1), cIAPs are recruited to the receptor complex where they ubiquitinate RIPK1, leading to the recruitment of downstream kinases and activation of the canonical NF-κB pathway, promoting cell survival. IAP ligands can cause the degradation of cIAPs, which inhibits canonical NF-κB activation and sensitizes cells to TNF-induced apoptosis.[12][13][14]

Logical Flow of Ligand Specificity in PROTAC Action

The choice of IAP ligand dictates which E3 ligase is recruited by a PROTAC. This diagram illustrates how differing affinities for cIAP1 and XIAP can lead to distinct cellular outcomes. High affinity for cIAP1 typically results in potent target degradation, whereas high affinity for XIAP might be less effective for degradation but could still inhibit XIAP's anti-apoptotic function.

Experimental Protocols

Characterizing the specificity and function of IAP-recruiting ligands and degraders requires a multi-faceted approach, combining biophysical, biochemical, and cellular assays.

Experimental Workflow for Characterizing an IAP-PROTAC

This workflow outlines the typical progression of experiments from initial binding characterization to confirmation of cellular activity.

Fluorescence Polarization (FP) Assay for Binary Affinity

FP assays measure the binding between a small fluorescently labeled ligand (tracer) and a larger protein. The change in polarization of the emitted light upon binding is proportional to the amount of complex formed, allowing for the determination of binding affinity (Kd or Ki).[15]

-

Principle: A small, fluorescently labeled peptide mimicking the SMAC N-terminus rotates rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger IAP-BIR domain protein, the complex tumbles much slower, leading to a high polarization signal.[16]

-

Materials:

-

Purified, recombinant IAP protein (e.g., cIAP1-BIR3, XIAP-BIR3).

-

Fluorescently labeled tracer peptide (e.g., FITC-AVPI).

-

Unlabeled IAP ligand (competitor).

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1% BSA.[2]

-

Black, low-volume 384-well microplates.

-

Fluorescence polarization plate reader with appropriate excitation/emission filters (e.g., 485 nm excitation, 535 nm emission for FITC).

-

-

Protocol (Competition Assay):

-

Reagent Preparation: Prepare serial dilutions of the unlabeled IAP ligand in assay buffer. Prepare a solution containing the IAP protein (at a concentration near the Kd of the tracer, e.g., 10 nM) and the fluorescent tracer (e.g., 1 nM).[2]

-

Plate Setup: To each well of a 384-well plate, add the serially diluted competitor ligand.

-

Reaction Mix: Add the IAP protein/tracer mix to each well. Include controls for free tracer (no protein) and bound tracer (no competitor).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach binding equilibrium. Protect from light.

-

Measurement: Read the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.

-

Data Analysis: Plot the mP values against the log concentration of the competitor ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a proximity-based assay ideal for measuring the formation of a PROTAC-induced ternary complex (Target-PROTAC-E3 Ligase).[17][18]

-

Principle: The assay uses two proteins tagged with a TR-FRET donor (e.g., Terbium-labeled antibody) and acceptor (e.g., fluorescently-labeled antibody or protein), respectively. When the PROTAC brings the two proteins into close proximity (<10 nm), the long-lifetime donor excites the acceptor, generating a sustained FRET signal that can be measured after a time delay to reduce background fluorescence.

-

Materials:

-

Purified, tagged target protein (e.g., His-tagged Target).

-

Purified, tagged IAP E3 ligase (e.g., GST-tagged cIAP1).

-

PROTAC of interest.

-

TR-FRET Donor: e.g., Terbium (Tb)-conjugated anti-GST antibody.

-

TR-FRET Acceptor: e.g., AlexaFluor 488 (AF488)-conjugated anti-His antibody.

-

Assay Buffer: e.g., 50 mM Tris (pH 7.5), 0.01% Triton X-100, 0.01% BSA, 1 mM DTT.[19]

-

384-well low-volume microplates.

-

TR-FRET compatible plate reader.

-

-

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer.

-

Plate Setup: Add the serially diluted PROTAC to the wells of a 384-well plate.

-

Protein Addition: Prepare a master mix of the tagged target protein (e.g., 8 nM final concentration) and tagged E3 ligase (e.g., 2 nM final concentration) and add it to the wells.[19]

-

Antibody Addition: Prepare a master mix of the Tb-donor antibody (e.g., 2 nM) and AF488-acceptor antibody (e.g., 4 nM) and add it to the wells.[19]

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation.[19]

-

Measurement: Measure the TR-FRET signal using a plate reader with dual emission channels (e.g., 620 nm for donor and 665 nm for acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the log concentration of the PROTAC. The resulting bell-shaped curve ("hook effect") is characteristic of PROTAC-induced ternary complex formation.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of binding kinetics (kon, koff) and affinity (KD) for both binary and ternary complexes.

-

Principle: One binding partner (ligand) is immobilized on a sensor chip. A solution containing the other partner(s) (analyte) is flowed over the surface. Binding events cause a change in the refractive index at the surface, which is detected as a response unit (RU) signal.

-

Materials:

-

SPR instrument and sensor chips (e.g., CM5 dextran (B179266) chip).

-

Immobilization reagents (e.g., EDC/NHS for amine coupling).

-

Purified IAP E3 ligase (for immobilization).

-

Purified target protein (analyte).

-

PROTAC of interest (analyte).

-

Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

-

Protocol for Ternary Complex Analysis: [20][21]

-

Ligand Immobilization: Immobilize the purified IAP E3 ligase onto the sensor chip surface via amine coupling. A reference flow cell should be activated and blocked without protein to serve as a control.

-

Binary Interaction (PROTAC-E3): To measure the binary affinity, inject a series of concentrations of the PROTAC alone over the ligase-coated and reference flow cells and measure the binding response.

-

Ternary Complex Formation: To measure ternary complex formation, prepare a series of analyte solutions, each containing a fixed, near-saturating concentration of the target protein mixed with a varying concentration of the PROTAC.

-

Injection and Measurement: Inject these mixed solutions over the sensor surface. The binding response will reflect the formation of the ternary complex on the surface.

-

Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain kinetic parameters (kon, koff) and affinity (KD) for both the binary (PROTAC-E3) and ternary (Target-PROTAC-E3) interactions. Cooperativity can be calculated by comparing the affinities.

-

Cellular Degradation Assay (Western Blot)

The ultimate measure of a functional PROTAC is its ability to induce the degradation of the target protein in a cellular context. Western blotting is the most common method for quantifying this effect.[22]

-

Principle: Cells are treated with the PROTAC, and the total protein is extracted. The target protein level is then detected using a specific primary antibody and compared to an internal loading control.

-

Materials:

-

Cell line expressing the target protein.

-

PROTAC compound and vehicle control (e.g., DMSO).

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA or Bradford protein assay kit.

-

SDS-PAGE gels, electrophoresis and transfer equipment.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-target protein, anti-loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent (ECL) substrate and imaging system.

-

-

Protocol:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a range of PROTAC concentrations for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.[23]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[23]

-

Protein Quantification: Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[22][23]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, run the SDS-PAGE gel, and transfer the separated proteins to a PVDF membrane.[23]

-

Immunoblotting: Block the membrane for 1 hour, then incubate with the primary antibody against the target protein overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Re-probe the membrane for a loading control. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).

-

References

- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Cellular inhibitors of apoptosis are global regulators of NF-κB and MAPK activation by members of the TNF family of receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. aragen.com [aragen.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

Theoretical Framework for Ternary Complex Formation: A Technical Guide Featuring Conjugate 41

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and practical framework underpinning the formation of ternary complexes, a pivotal mechanism in modern drug development. For the purpose of this guide, we will use the hypothetical molecule "Conjugate 41," a Proteolysis Targeting Chimera (PROTAC), to illustrate the core principles. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system. The formation of a stable ternary complex between the PROTAC, the target protein (Protein of Interest or POI), and an E3 ligase is the critical first step in this process.

The Ternary Complex: Core Components and Mechanism

The induced ternary complex consists of three key components:

-

Conjugate 41 (PROTAC): A molecule with two distinct warheads connected by a linker. One warhead binds to the target Protein of Interest (POI), and the other binds to an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).

-

Protein of Interest (POI): The target protein for degradation.

-

E3 Ubiquitin Ligase: An enzyme that catalyzes the attachment of ubiquitin to a substrate protein, marking it for proteasomal degradation.

The primary function of Conjugate 41 is to act as a molecular bridge, facilitating the interaction between the POI and the E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the POI. Poly-ubiquitination of the POI serves as a signal for its recognition and subsequent degradation by the 26S proteasome.

Biophysical Principles of Ternary Complex Formation

The stability and efficiency of ternary complex formation are governed by several biophysical parameters. A key concept is cooperativity (α) , which describes how the binding of one protein to the bifunctional molecule influences the binding of the second protein.

-

Positive Cooperativity (α > 1): The formation of the binary complex (e.g., Conjugate 41-POI) enhances the binding affinity for the second protein (E3 ligase). This is often desirable for potent degradation.

-

Negative Cooperativity (α < 1): The formation of a binary complex impedes the binding of the second protein.

-

No Cooperativity (α = 1): The binding events are independent.

The cooperativity factor can be calculated from the dissociation constants (KD) of the individual and ternary complexes.

Quantitative Data for Conjugate 41

The following tables present hypothetical quantitative data for Conjugate 41, illustrating the types of measurements crucial for characterizing a PROTAC.

Table 1: Binding Affinities of Conjugate 41

| Complex | KD (nM) | Method |

| Conjugate 41 – Target POI | 150 | Surface Plasmon Resonance (SPR) |

| Conjugate 41 – CRBN E3 Ligase | 250 | Isothermal Titration Calorimetry (ITC) |

| Ternary Complex (POI-Conj41-CRBN) | 25 | SPR |

Table 2: Kinetic Parameters for Complex Formation

| Interaction | kon (1/Ms) | koff (1/s) |

| Conjugate 41 + POI | 1.2 x 105 | 1.8 x 10-2 |

| Conjugate 41 + CRBN | 3.0 x 104 | 7.5 x 10-3 |

| (Conj41-POI) + CRBN | 5.5 x 105 | 1.4 x 10-2 |

Table 3: Cellular Degradation Efficacy of Conjugate 41

| Cell Line | DC50 (nM) | Dmax (%) |

| HEK293 | 15 | 92 |

| HeLa | 25 | 88 |

| Jurkat | 40 | 85 |

-

DC50: The concentration of Conjugate 41 that induces 50% degradation of the target POI.

-

Dmax: The maximum percentage of POI degradation achieved.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of ternary complex formation and subsequent protein degradation.

Objective: To measure the binding affinity (KD) and kinetic parameters (kon, koff) of binary and ternary complexes.

Methodology:

-

Immobilization: Covalently immobilize the purified target POI onto a CM5 sensor chip surface using standard amine coupling chemistry.

-

Binary Interaction (Conjugate 41 - POI):

-

Inject a series of concentrations of Conjugate 41 over the immobilized POI surface.

-

Monitor the association and dissociation phases in real-time.

-

Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kon, koff, and calculate KD.

-

-

Ternary Interaction ((POI-Conj41) - E3 Ligase):

-

Prepare a series of solutions containing a constant, saturating concentration of Conjugate 41 and varying concentrations of the CRBN E3 ligase.

-

Inject these solutions over the immobilized POI surface.

-

The observed binding response will correspond to the formation of the ternary complex.

-

Fit the data to a steady-state affinity model to determine the KD of the ternary complex.

-

-

Regeneration: After each injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove bound analytes.

Objective: To qualitatively or semi-quantitatively confirm the formation of the ternary complex in a cellular context.

Methodology:

-

Cell Treatment: Treat cells (e.g., HEK293) with either DMSO (vehicle control) or Conjugate 41 for a specified time (e.g., 4 hours).

-

Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against the POI, conjugated to magnetic beads.

-

Allow the antibody to bind to the POI and any interacting partners.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the POI and the E3 ligase (CRBN).

-

The presence of a band for CRBN in the Conjugate 41-treated sample (but not in the control) confirms the formation of the ternary complex.

-

Objective: To quantify the dose-dependent degradation of the POI induced by Conjugate 41.

Methodology:

-

Cell Plating and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with a serial dilution of Conjugate 41 for a fixed time (e.g., 24 hours).

-

Lysis: Harvest and lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein for each sample onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Incubate with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).

-

Wash and incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-

Plot the normalized intensity against the concentration of Conjugate 41 to determine the DC50 and Dmax.

-

Logical Relationships in Ternary Complex-Mediated Degradation

The efficacy of a PROTAC is not solely dependent on high binary binding affinities. The interplay between binding, cooperativity, and the subsequent steps of ubiquitination and proteasomal degradation is complex.

This guide provides a foundational understanding of the theoretical and practical aspects of ternary complex formation, using the hypothetical "Conjugate 41" as a model. Mastery of these principles and experimental techniques is crucial for the successful design and development of novel therapeutics based on induced protein degradation.

Methodological & Application

Application Note: Synthesis of IAP-Based PROTACs Using a Pre-Functionalized IAP Ligand-Linker Conjugate (Conjugate 41)

This document provides a detailed protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that recruit the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase to a target protein for degradation. The synthesis strategy employs a pre-formed IAP ligand-linker construct, herein referred to as Conjugate 41 , which is then coupled to a ligand for the target protein of interest.

This modular approach streamlines the synthesis of IAP-based PROTACs by providing a versatile building block that can be readily conjugated to various target protein ligands. The following sections detail the synthesis, purification, and characterization of a model IAP-based PROTAC.

Overview of the Synthetic Strategy

The synthesis of the final PROTAC molecule is achieved through a convergent approach where a ligand for the target protein (Target Ligand) and the IAP ligand-linker construct (Conjugate 41 ) are synthesized or procured separately and then joined in a final coupling step. For the purpose of this protocol, Conjugate 41 is defined as an IAP ligand (based on a derivative of bestatin) connected to a polyethylene (B3416737) glycol (PEG) linker, terminating in a functional group suitable for conjugation, such as a carboxylic acid.

The final step in the synthesis involves the formation of an amide bond between the terminal carboxylic acid of Conjugate 41 and an amine-functionalized ligand for the target protein. This reaction is typically facilitated by a peptide coupling agent.

Experimental Protocol: Synthesis of a Model IAP-Based PROTAC

This protocol describes the coupling of Conjugate 41 with a hypothetical amine-containing target protein ligand (Target Ligand-NH2).

Materials and Reagents:

-

Conjugate 41 (IAP ligand-linker-COOH)

-

Target Ligand-NH2

-

N,N-Dimethylformamide (DMF), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Dichloromethane (DCM)

-

Sodium sulfate (B86663) (Na2SO4), anhydrous

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system for purification

-

Lyophilizer

-

Liquid chromatography-mass spectrometry (LC-MS) system for analysis

-

Nuclear magnetic resonance (NMR) spectrometer for analysis

Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add Conjugate 41 (1.0 eq).

-

Dissolve Conjugate 41 in anhydrous DMF (0.1 M).

-

Add the Target Ligand-NH2 (1.1 eq) to the solution.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

In a separate vial, dissolve PyBOP (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature for 4-16 hours.

-

Monitor the progress of the reaction by LC-MS to confirm the formation of the desired PROTAC product and the consumption of starting materials.

-

-

Work-up and Extraction:

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by preparative reverse-phase HPLC.

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A suitable gradient will depend on the specific properties of the PROTAC, but a typical gradient would be from 5% to 95% B over 30 minutes.

-

Collect fractions containing the pure product, as determined by LC-MS analysis.

-

-

Lyophilization:

-

Combine the pure fractions and freeze them using a dry ice/acetone bath or a freezer.

-

Lyophilize the frozen solution to obtain the final PROTAC as a fluffy white powder.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using LC-MS and NMR (¹H and ¹³C).

-

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of an IAP-based PROTAC.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Scale | 50 mg |

| Reaction Time | 12 hours |

| Purification Method | Preparative RP-HPLC |

| Final Yield (mg) | 35 mg |

| Final Yield (%) | 70% |

Table 2: Characterization Data

| Analysis | Result |

| LC-MS | |

| Purity (at 254 nm) | >98% |

| Calculated Mass [M+H]⁺ | 987.54 |

| Observed Mass [M+H]⁺ | 987.55 |

| ¹H NMR | Conforms to expected structure |

| ¹³C NMR | Conforms to expected structure |

Visualizations

Diagram 1: Synthetic Workflow for IAP-Based PROTAC

Caption: Synthetic workflow for the final coupling step.

Diagram 2: Mechanism of Action of an IAP-Based PROTAC

Caption: PROTAC-mediated protein degradation pathway.

Application Notes and Protocols for Cell-Based Assays to Measure Protein Degradation by IAP PROTACs

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1 and XIAP, are E3 ligases frequently utilized by PROTACs. Accurate and robust methods to quantify the degradation of the target protein are crucial for the development and characterization of IAP PROTACs.

These application notes provide detailed protocols for several key cell-based assays designed to measure the efficacy of IAP PROTACs in inducing the degradation of a target protein of interest (POI).

Mechanism of Action: IAP PROTACs

IAP-based PROTACs function by forming a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and an IAP E3 ligase (e.g., cIAP1). This proximity induces the transfer of ubiquitin (Ub) from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of IAP PROTAC-mediated protein degradation.

Key Performance Metrics

The efficacy of a PROTAC is typically assessed by two key parameters:

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achievable with the PROTAC.

Western Blotting

Western blotting is a fundamental technique to directly visualize and quantify the reduction in the level of the target protein.

Application Note

This method provides a semi-quantitative to quantitative measure of protein levels. It is often used as a primary assay to confirm target degradation. A loading control (e.g., GAPDH, β-actin, or vinculin) is essential to normalize for protein loading differences between samples.

Caption: Experimental workflow for Western Blot analysis.

Protocol

-

Cell Seeding: Seed cells (e.g., HEK293T, HeLa) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

PROTAC Treatment: The following day, treat the cells with a serial dilution of the IAP PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis:

-

Wash cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay kit according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer:

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.

-

Wash the membrane 3 times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a digital imager.

-

Perform densitometry analysis to quantify band intensities. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle control.

-

In-Cell ELISA / In-Cell Western

These higher-throughput methods allow for the quantification of protein levels directly in microplates, reducing sample handling and processing time compared to traditional Western blotting.

Application Note

In-Cell ELISA or Western assays are suitable for screening and dose-response studies. They involve fixing and permeabilizing cells in the plate, followed by immunodetection of the target protein. A second antibody against a housekeeping protein can be used for normalization.

Protocol

-

Cell Seeding and Treatment: Seed cells in a 96-well clear-bottom plate and treat with the IAP PROTAC as described for Western blotting.

-

Fixation and Permeabilization:

-

Remove the media and wash once with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Wash the plate 3 times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

-

-

Blocking: Wash the plate 3 times with PBS and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1.5 hours at room temperature.

-

Antibody Incubation:

-

Incubate with the primary antibody against the target protein overnight at 4°C.

-

Wash 3 times with PBS containing 0.1% Tween 20 (PBST).

-

Incubate with an HRP-conjugated secondary antibody (for ELISA) or a fluorescently-labeled secondary antibody (for In-Cell Western) for 1-2 hours at room temperature in the dark.

-

-

Detection:

-

For In-Cell ELISA: Wash 3 times with PBST. Add a colorimetric or fluorogenic HRP substrate and measure the signal using a plate reader.

-

For In-Cell Western: Wash 3 times with PBST. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

-

Data Analysis: Normalize the target protein signal to cell number (e.g., using a DNA stain like DAPI) or to a housekeeping protein signal. Plot the normalized signal against the PROTAC concentration to determine DC50 and Dmax.

Flow Cytometry

Flow cytometry offers a powerful method for measuring protein degradation on a single-cell level, which can reveal population heterogeneity in the response to a PROTAC.

Application Note

This technique is particularly useful when an antibody suitable for intracellular staining is available. It allows for high-throughput analysis and can be multiplexed to measure other cellular parameters simultaneously.

Protocol

-

Cell Seeding and Treatment: Seed cells in a 12- or 24-well plate and treat with the IAP PROTAC as previously described.

-

Cell Harvesting: Harvest the cells by trypsinization, and quench with media containing FBS. Transfer cells to a 96-well U-bottom plate or FACS tubes.

-

Fixation and Permeabilization:

-

Wash cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Fix the cells using a fixation buffer (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.

-

Permeabilize by resuspending the cell pellet in ice-cold permeabilization buffer (e.g., 90% methanol (B129727) or a commercial buffer) and incubate for 30 minutes on ice.

-

-

Staining:

-

Wash the cells twice with staining buffer (e.g., PBS with 1% BSA).

-

Resuspend the cells in the primary antibody (conjugated to a fluorophore) or an unconjugated primary antibody diluted in staining buffer. Incubate for 1 hour at room temperature.

-

If using an unconjugated primary antibody, wash the cells and incubate with a fluorescently-labeled secondary antibody for 30-45 minutes at room temperature in the dark.

-

-

Data Acquisition: Wash the cells and resuspend in staining buffer. Analyze the samples on a flow cytometer.

-

Data Analysis: Gate on the cell population of interest. Determine the median fluorescence intensity (MFI) for the target protein in each sample. Normalize the MFI to the vehicle control to calculate the percentage of degradation.

Reporter Assays (e.g., HiBiT)

Reporter-based assays provide a highly sensitive and quantitative method for measuring protein degradation in real-time or in endpoint format. The HiBiT system utilizes a small 11-amino-acid peptide tag that can be knocked into the endogenous locus of the target protein.

Application Note

The HiBiT system is a bioluminescent assay that measures the amount of tagged protein. When the HiBiT-tagged protein is present, it can reconstitute a functional NanoLuc® luciferase with the addition of the LgBiT subunit, generating a bright luminescent signal that is proportional to the protein level. This method is highly sensitive and has a large dynamic range.

Caption: Workflow for the HiBiT-based degradation assay.

Protocol

-

Cell Line Generation: Generate a stable cell line expressing the target protein endogenously tagged with the HiBiT peptide using CRISPR/Cas9 gene editing.

-

Cell Seeding: Seed the HiBiT-tagged cells in a white, 96-well clear-bottom plate.

-

PROTAC Treatment: Treat cells with a serial dilution of the IAP PROTAC and incubate for the desired duration (e.g., 2-24 hours).

-

Lysis and Detection:

-

Prepare the Nano-Glo® HiBiT Lytic Detection System reagent according to the manufacturer's protocol (contains LgBiT protein, lytic buffer, and furimazine substrate).

-

Add the reagent directly to the wells.

-

Place the plate on an orbital shaker for 10 minutes at room temperature to induce lysis and allow for signal stabilization.

-

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Subtract the background luminescence (from untagged parental cells). Normalize the signal to the vehicle-treated cells to calculate the percentage of remaining protein. Plot the data to determine DC50 and Dmax values.

Data Presentation: Example Quantitative Data

The following table summarizes hypothetical but representative data for two different IAP PROTACs targeting Protein X.

| Assay Method | PROTAC | Target Protein | Cell Line | DC50 | Dmax | Time Point |

| Western Blot | PROTAC-A | Protein X | HeLa | 25 nM | 90% | 16 hours |

| Western Blot | PROTAC-B | Protein X | HeLa | 150 nM | 75% | 16 hours |

| HiBiT Assay | PROTAC-A | HiBiT-Protein X | HEK293T | 18 nM | >95% | 8 hours |

| HiBiT Assay | PROTAC-B | HiBiT-Protein X | HEK293T | 120 nM | 80% | 8 hours |

| Flow Cytometry | PROTAC-A | Protein X | Jurkat | 30 nM | 88% | 24 hours |

| Flow Cytometry | PROTAC-B | Protein X | Jurkat | 175 nM | 70% | 24 hours |

Note: DC50 and Dmax values can vary significantly based on the cell line, treatment time, and specific assay used. This table is for illustrative purposes only.

Application Note: Validating Target Protein Knockdown Mediated by a PROTAC Utilizing Conjugate 41

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins within the cell. A PROTAC molecule consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Conjugate 41 is an E3 ligase ligand-linker component that contains Thalidomide, a known binder of the Cereblon (CRBN) E3 ubiquitin ligase.[1] When incorporated into a PROTAC, Conjugate 41 facilitates the recruitment of CRBN to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This application note provides a detailed protocol for validating the knockdown of a target protein using western blotting after treatment with a PROTAC synthesized with Conjugate 41.

Principle

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[2] This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with an antibody specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection. The intensity of the resulting signal is proportional to the amount of the target protein, allowing for the quantification of protein knockdown.

Experimental Protocol

This protocol outlines the steps for treating cells with a PROTAC containing Conjugate 41, preparing cell lysates, and performing a western blot to assess the level of target protein knockdown.

1. Cell Culture and Treatment

-

Cell Seeding: Seed the appropriate cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

PROTAC Treatment: The following day, treat the cells with varying concentrations of the PROTAC synthesized with Conjugate 41. Include a vehicle control (e.g., DMSO) and a negative control (e.g., a PROTAC with an inactive E3 ligase ligand).

-

Incubation: Incubate the cells for a predetermined amount of time (e.g., 24, 48, or 72 hours) to allow for protein degradation.

2. Cell Lysis and Protein Quantification

-

Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors to prevent protein degradation.

-

Cell Harvest: After incubation, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well and scrape the cells.

-

Lysate Collection: Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the BCA assay.[3]

3. SDS-PAGE and Western Blotting

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to each sample and heat at 95-100°C for 5 minutes to denature the proteins.[2]

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights. Run the gel according to the manufacturer's instructions.[4]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3][5]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.[5]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[5]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[2]

-

Final Washes: Wash the membrane three times with TBST for 10 minutes each.[2]

-

Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a digital imager or X-ray film.[3]

-

Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin).

4. Data Analysis

-

Quantification: Quantify the band intensities using image analysis software.

-

Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.

-

Comparison: Compare the normalized target protein levels in the PROTAC-treated samples to the vehicle-treated control to determine the percentage of knockdown.

Data Presentation

Table 1: Quantification of Target Protein Knockdown by Western Blot Analysis

| Treatment Group | PROTAC Concentration (nM) | Target Protein Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized Target Protein Level | % Knockdown |

| Vehicle Control | 0 | 15000 | 15500 | 0.97 | 0% |

| PROTAC | 10 | 11000 | 15200 | 0.72 | 25.8% |

| PROTAC | 50 | 6500 | 15800 | 0.41 | 57.7% |

| PROTAC | 100 | 2500 | 15300 | 0.16 | 83.5% |

| Negative Control | 100 | 14800 | 15600 | 0.95 | 2.1% |